molecular formula CHBr3 B1266658 Bromoform-d CAS No. 2909-52-6

Bromoform-d

Cat. No. B1266658
CAS RN: 2909-52-6
M. Wt: 253.74 g/mol
InChI Key: DIKBFYAXUHHXCS-MICDWDOJSA-N
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Description

Synthesis Analysis

The synthesis of Bromoform-d and related bromo-organic compounds is a critical area of research in organic chemistry. Bromination, as a fundamental transformation, plays a pivotal role in organic synthesis, using bromine and various bromo compounds. The development of solid bromine carriers has expanded due to the hazardous nature of bromine, enhancing safety and efficiency in synthesis processes (Saikia, Borah, & Phukan, 2016).

Molecular Structure Analysis

The molecular structure of Bromoform-d has been elucidated through advanced spectroscopic techniques. Microwave spectroscopy has provided precise values for isotopic species, revealing structural dimensions such as bond lengths and angles, critical for understanding its chemical behavior (Williams, Cox, & Gordy, 1952). Additionally, electron diffraction combined with microwave data has offered detailed insights into bond distances and angles, enhancing our understanding of its gas-phase structure (Tamagawa & Kimura, 1979).

Chemical Reactions and Properties

Bromoform-d participates in a variety of chemical reactions, showcasing its utility in organic synthesis. Notably, the nucleophilic tribromomethylation of N-(tert-butanesulfinyl)imines with bromoform has been identified as a highly stereoselective method, demonstrating the compound's versatility in synthesizing enantiomerically pure α-tribromomethyl amines (Li et al., 2012).

Physical Properties Analysis

The crystal structures of solid phases of deuterated bromoform have been extensively studied, revealing complex phase behaviors and structural transformations at various temperatures. These studies provide insight into the molecular arrangement and dynamic disorder within the crystal lattice, contributing to our understanding of its physical properties (Myers, Torrie, & Powell, 1983).

Chemical Properties Analysis

Bromoform-d exhibits a range of chemical properties, including reactivity towards nucleophiles and electrophiles, influenced by its molecular structure. The halogen atoms present in bromoform-d play a significant role in its chemical behavior, participating in various organic transformations and serving as key intermediates in the synthesis of complex molecules (Sahu, Gururaja, Mobin, & Namboothiri, 2009).

Scientific Research Applications

Ozone Layer Interaction

Bromoform is a significant precursor of atmospheric reactive bromine species that are involved in ozone depletion in both the troposphere and stratosphere. Its production is often linked to phytoplankton containing the enzyme bromoperoxidase. The emissions of bromoform in the open ocean are vital because they contribute to the transfer of tracers into higher altitudes in the atmosphere, particularly into the ozone layer (Stemmler, Hense, & Quack, 2014).

Atmospheric Chemistry

Bromoform is the largest single source of atmospheric organic bromine, contributing to the source of reactive halogens in the troposphere and lower stratosphere. The sea-to-air flux of bromoform, originating mainly from macroalgal and planktonic sources, is crucial for atmospheric bromoform levels. This flux is spatially and temporally variable, with tropical, subtropical, and shelf waters identified as significant source regions (Quack & Wallace, 2003).

Tracer for Water Masses

Bromoform, a chlorination byproduct in cooling water of power plants and industrial complexes, serves as a potential tracer of coastal water masses. Its distribution in seawater is utilized to monitor the movement of cooling water from facilities such as nuclear power plants, owing to its conservative behavior in the cooling water, low natural background in seawater, and ease of analytical detection (Yang, 2001).

Oceanic Distributions

In the ocean, bromoform's distribution is related to factors like mixed layer depth and salinity. Its presence in the surface ocean is due to algae release, making it an interesting subject for studying biogenic feedback in a changing climate. The variability in the sea-air flux of bromoform is of significant interest for atmospheric chemists, although it remains poorly characterized (Palmer & Reason, 2009).

Environmental Monitoring

Bromoform's presence in the environment, particularly in water bodies, is monitored for various purposes. For instance, its concentration in swimming pool water has been determined using solid-phase microextraction (SPME) and gas chromatography-mass spectrometry (GC-MS), which is relevant for environmental health and safety considerations (Hardee, Long, & Otts, 2002).

Model Studies

Model studies have been conducted to understand bromoform's behavior in the ocean and its impact on the atmosphere. These studies include simulations of bromoform cycling in the ocean, emissions into the atmosphere, and its interaction with atmospheric chemistry, providing insights into the global and regional dynamics of bromoform (Hense & Quack, 2008).

Safety And Hazards

Bromoform-d can be hazardous. It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . The substance may be hazardous to the environment, and special attention should be given to aquatic organisms .

Future Directions

The red seaweed Asparagopsis is rich in bromoform (CHBr3) which effectively inhibits the production of methane in ruminants . Ongoing global research is investigating the potential to utilize Asparagopsis as a feed additive to mitigate livestock methane emissions . The effects of sample storage conditions and freeze-drying of seaweed were investigated, with results highlighting the need for controlled seaweed handling with implications for downstream processing into a potential commercial feed additive .

properties

IUPAC Name

tribromo(deuterio)methane
Source PubChem
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InChI

InChI=1S/CHBr3/c2-1(3)4/h1H/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKBFYAXUHHXCS-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHBr3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00951689
Record name Tribromo(~2~H)methane
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Molecular Weight

253.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Bromoform-d
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Product Name

Bromoform-d

CAS RN

2909-52-6
Record name Bromoform-d
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Record name Tribromo(2H)methane
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Record name Tribromo(~2~H)methane
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Record name Tribromo(2H)methane
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Citations

For This Compound
285
Citations
J Jokisaari, Y Hiltunen - Journal of Magnetic Resonance (1969), 1986 - Elsevier
… The DQCCs for methyl bromide-& and bromoform-d are predicted to be 177 t 1 kHz and 184 … The DQCC of bromoform-d was earlier studied by Lickfield et al. (11) in the liquid crystals …
Number of citations: 15 www.sciencedirect.com
F Ziska, B Quack, K Abrahamsson… - Atmospheric …, 2013 - acp.copernicus.org
Volatile halogenated organic compounds containing bromine and iodine, which are naturally produced in the ocean, are involved in ozone depletion in both the troposphere and …
Number of citations: 151 acp.copernicus.org
H Shimizu, K Matsumoto - Journal of the Physical Society of Japan, 1984 - jstage.jst.go.jp
… The Raman spectra of solid bromoform and bromoform-d have been measured up to 100 kbar at 300 K in a gasketed diamond anvil cell. The pressure dependence of six intramolecular …
Number of citations: 12 www.jstage.jst.go.jp
L Andrews, CA Wight, FT Prochaska… - Journal of Molecular …, 1978 - Elsevier
… Samples of bromoform, bromoform-d and the chlorine substituted counterparts were deposited onto a 15 K cold window during simultaneous irradiation from an open microwave …
Number of citations: 15 www.sciencedirect.com
G Kontaxis, H Sterk - Journal of Magnetic Resonance, Series A, 1993 - Elsevier
The reorientational dynamics of bromoform-d 1 dissolved in a nematic liquid crystal is investigated by means of deuterium relaxation over a wide range of temperatures. Molecular …
Number of citations: 2 www.sciencedirect.com
J De Rudder, H Berghmans, FC De Schryver… - …, 2002 - ACS Publications
The gelation of sPS in bromoform was investigated with different techniques. Calorimetric results allowed to conclude that bromoform acts as a good solvent for sPS and that at low …
Number of citations: 40 pubs.acs.org
S Toyota, M Oki - Bulletin of the Chemical Society of Japan, 1988 - journal.csj.jp
… The rates of dissociation were independent of concentration in bromoform-d solutions. The … l-oxide)(3-methyl-1-butene)platinum(II) than bromoform-d, when it was used as a solvent. The …
Number of citations: 4 www.journal.csj.jp
CI Carolina, J Xiao, AD Peter - MRS Online Proceedings Library, 2008 - Springer
Bromoform absorption on crystalline polyvinylidene fluoride with 30% of trifluoroethylene, P(VDF-TrFE 70:30) was investigated by photoemission and inverse photoemission and found …
Number of citations: 3 link.springer.com
TN Moorthy, E Joshua - … Journal of Medical Toxicology & Legal …, 2018 - indianjournals.com
Soil analysis has immense applications in various fields like agriculture, forensic science and so on. Soil forensics is the study of soil that uses of a wide range of soil information to …
Number of citations: 3 www.indianjournals.com
TN Moorthy, HB Haron - HEALTH AND THE ENVIRONMENT …, 2011 - researchgate.net
Soil is present on the outermost layer of the Earth‟ s terrestrial landmass and playing a pivotal role in the functioning of the contemporary earth system. As soil particles can readily …
Number of citations: 1 www.researchgate.net

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